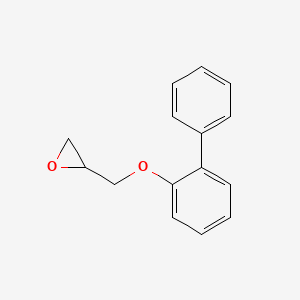

2-Biphenylyl glycidyl ether

Description

2-Biphenylyl glycidyl ether (CAS: 7144-65-2) is an epoxy-containing compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol. Structurally, it consists of a biphenyl group linked to a glycidyl ether moiety via an oxygen atom. This configuration confers unique reactivity due to the electron-rich aromatic system and the strained oxirane ring .

Properties

IUPAC Name |

2-[(2-phenylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXWIINBUTFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864013 | |

| Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-65-2 | |

| Record name | 2-[([1,1′-Biphenyl]-2-yloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylphenyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane,3-epoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-yl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLPHENYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97245EIA2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylyl glycidyl ether can be synthesized through a two-step process:

Phenol and Bromobenzene Reaction: Phenol reacts with bromobenzene in the presence of sodium carbonate to form phenylphenol.

Epoxidation Reaction: The phenylphenol undergoes an aromatic epoxidation reaction with oxygen under alkaline conditions to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 2-phenylphenol with epichlorohydrin in the presence of sodium hydroxide and tetramethylammonium chloride as catalysts. The reaction is carried out in a solvent such as toluene at elevated temperatures (40-100°C) under an inert atmosphere . The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack, leading to ring-opening under various conditions:

Reagents and Products:

| Reagent Type | Example Reagents | Conditions | Primary Products |

|---|---|---|---|

| Amines | Aliphatic/aromatic amines | Room temperature or heating | β-Amino alcohols |

| Alcohols | Methanol, ethanol | Acidic or basic catalysis | Glycol ethers |

| Thiols | Alkanethiols | Mild alkaline conditions | Thioether derivatives |

| Water | H₂O (acidic/basic medium) | Hydrolysis | Vicinal diols |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack at the less sterically hindered epoxide carbon, forming a tetrahedral intermediate that collapses into the final product. The biphenyl group induces steric effects, slightly slowing reaction kinetics compared to simpler glycidyl ethers .

Anionic Ring-Opening Polymerization

Solid-state mechanochemical polymerization of 2-biphenylyl glycidyl ether has been demonstrated using anionic initiators like benzyl alcohol/KOH:

Key Data:

-

Molecular Weight: (GPC) ~3,720–5,950 g/mol, depending on isotacticity .

-

Reactivity Trend: Steric hindrance from the biphenyl group reduces polymerization speed compared to phenyl glycidyl ether () .

Comparison with Solution Polymerization:

| Parameter | Mechanochemical (Solid-State) | Conventional (Solution) |

|---|---|---|

| Reaction Time | 1–2 hours | 6–12 hours |

| Polymer Yield | 90–92% | 70–85% |

| ĐĐĐ | 1.12–1.21 | 1.30–1.50 |

Isomerization and Hybrid Ring Formation

Reactions with cyanate esters reveal unique isomerization pathways:

Example Reaction:

this compound reacts with aryl cyanates (e.g., 2,4,6-tris(4-phenylphenoxy)-1,3,5-triazine) to form hybrid cyanurate/isocyanurate structures .

Thermodynamic Data:

| Isomer Type | Gibbs Free Energy (kJ/mol) |

|---|---|

| Cyanurate | 885.2 |

| Hybrid cyanurate/isocyanurate | 872.5 |

| Isocyanurate | 860.1 |

The hybrid structure acts as an intermediate during isomerization, with lower energy than the cyanurate form .

Substitution Reactions

The glycidyl ether group participates in nucleophilic substitutions:

Examples:

-

With Phenols: Forms polyether linkages in epoxy resin synthesis .

-

With Carboxylic Acids: Produces ester derivatives under basic conditions.

Steric Effects:

The biphenyl group hinders reactions at the ortho position, favoring para-substitution in aromatic systems.

Comparison with Analogous Glycidyl Ethers

| Compound | Structural Feature | Reactivity with Amines | Thermal Stability |

|---|---|---|---|

| This compound | Biphenyl + epoxide | Moderate | High (≥300°C) |

| Glycidyl phenyl ether | Phenyl + epoxide | High | Moderate (~250°C) |

| Bisphenol A diglycidyl ether | Two epoxide groups | Very high | Very high |

The biphenyl group enhances thermal stability but reduces reactivity due to steric bulk .

Scientific Research Applications

2-Biphenylyl glycidyl ether has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its reactive epoxide group.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Biphenylyl glycidyl ether involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The compound can target specific molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituent Influence : The biphenyl group in this compound enhances thermal stability compared to phenyl or cresyl analogs, as evidenced by its higher boiling point .

- Reactivity : The electron-donating biphenyl group may reduce electrophilicity of the epoxide ring compared to phenyl glycidyl ether, affecting reaction kinetics in ring-opening processes .

Reactivity in Catalytic Reactions

Cycloaddition with CO₂

In CO₂ cycloaddition reactions (Table 1), glycidyl ethers with bulkier substituents, like this compound, may exhibit steric hindrance, reducing catalytic efficiency compared to simpler analogs.

Table 1 : Catalytic Performance in CO₂ Cycloaddition (Adapted from )

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| Cr-Salophen with pyridinium salts | Phenyl glycidyl ether | 100 | 20 | 95 | 92 |

| Hypothetical comparison | This compound | 100 | 20 | Data pending | N/A |

Epoxide Ring-Opening

In enzymatic epoxide hydration (e.g., Mycobacterium tuberculosis MelH), this compound is converted to its diol derivative, as confirmed by ¹H-NMR (δ 1.2–1.4 ppm for diol protons vs. δ 3.4–4.0 ppm for epoxide protons) . This reactivity aligns with phenyl glycidyl ether but differs from sterically hindered tert-butyl glycidyl ether, which resists enzymatic hydrolysis .

Epoxy Resins

- This compound is used in specialty resins requiring high thermal stability, such as aerospace coatings .

- Bisphenol A diglycidyl ether dominates general-purpose epoxy markets due to its bifunctional reactivity and lower cost .

- Cresyl glycidyl ether serves as a reactive diluent but offers inferior bond strength (e.g., 12 MPa in concrete coatings) compared to zinc-modified BPA systems .

Biological Activity

2-Biphenylyl glycidyl ether (C15H14O2) is an organic compound characterized by its biphenyl structure and a reactive epoxide group. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and implications for research and industry.

This compound is a colorless to slightly yellow liquid with a melting point of approximately 14-18°C and a boiling point around 320-330°C. Its molecular weight is approximately 226.27 g/mol, which contributes to its reactivity in biological systems. The presence of the epoxide group allows for significant interactions with nucleophilic sites in proteins and other biomolecules.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to:

- Modification of Enzymes : The compound can alter enzyme activity by modifying active sites, potentially impacting metabolic pathways.

- Protein Interactions : It can interact with various proteins, influencing their conformation and function.

- Mutagenicity : Studies have indicated that this compound may exhibit mutagenic properties, raising concerns about its effects on DNA integrity .

Biological Applications

The compound has been utilized in several biological applications:

- Enzyme Mechanisms : Researchers have employed this compound to study enzyme mechanisms due to its reactive nature .

- Drug Development : It serves as a building block in the synthesis of pharmaceutical compounds, particularly those requiring specific modifications for enhanced efficacy .

- Antimicrobial Coatings : The compound has been explored for use in antimicrobial coatings due to its potential to inhibit bacterial growth when incorporated into polymeric materials .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Enzymatic Activity Modulation : A study demonstrated that the compound could effectively modify the activity of certain enzymes through covalent bonding, which altered their catalytic efficiency .

- Mutagenicity Assessment : Research investigating the mutagenic effects revealed that this compound could induce mutations in bacterial strains, suggesting a need for caution in its application .

- Antimicrobial Efficacy : In polymer formulations, the incorporation of this compound showed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for medical device coatings .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic methods for producing high-purity 2-Biphenylyl glycidyl ether, and how do reaction parameters influence yield?

A common approach involves epoxidation of allyl ether precursors or nucleophilic substitution under alkaline conditions. Key parameters include:

- Catalyst selection : Phase transfer catalysts (e.g., TBAB) can enhance reaction efficiency under biphasic conditions .

- Temperature control : Maintaining 60–80°C minimizes side reactions like epoxy ring-opening.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–20 minutes at 300W) while improving yield, as demonstrated for structurally analogous glycidyl ethers .

Validate purity via GC-MS or HPLC (C18 columns) with UV detection at 210–220 nm .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

Use reverse-phase HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) for enhanced aromatic interaction. Mobile phases: Acetonitrile/water (70:30 v/v) with 0.1% formic acid. Calibrate using certified standards, and confirm structural integrity via FT-IR (epoxy ring absorbance at 850–950 cm⁻¹) . For trace analysis, employ UHPLC coupled with high-resolution mass spectrometry (HRMS) .

Q. What storage conditions preserve the stability of this compound, and what degradation markers should be monitored?

- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation and photolysis .

- Moisture control : Use desiccants to avoid hydrolysis of the epoxy ring.

- Degradation markers : Monitor via periodic HPLC for peaks corresponding to diol derivatives (e.g., 3-(2-biphenylyloxy)-1,2-propanediol) .

Q. What safety protocols are recommended for laboratory handling of this compound?

Although not classified as carcinogenic, adopt precautions for glycidyl ethers:

- PPE : Nitrile gloves, indirect-vent goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation exposure (limited toxicity data available) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity profiles between this compound and structurally similar carcinogenic glycidyl ethers?

- Mechanistic studies : Compare genotoxicity using Ames tests (TA100 strain ± metabolic activation) and micronucleus assays .

- Structure-activity relationship (SAR) : Analyze biphenyl substitution’s impact on DNA adduct formation vs. smaller alkyl glycidyl ethers (e.g., phenyl glycidyl ether, Group 2B) .

- In silico modeling : Predict metabolite reactivity (e.g., epoxide hydrolase susceptibility) using tools like OECD QSAR Toolbox .

Q. What experimental designs are appropriate for evaluating this compound’s subchronic toxicity?

- In vivo models : Conduct 90-day oral gavage studies in rodents (OECD 408), monitoring liver/kidney histopathology and serum biomarkers (ALT, creatinine) .

- Dose selection : Base on acute toxicity thresholds (e.g., 500–1000 mg/kg preliminary range-finding).

- Biomonitoring : Quantify urinary mercapturic acid conjugates as exposure biomarkers .

Q. How can this compound be integrated into advanced epoxy resin formulations?

- Copolymerization : Blend with diglycidyl ether of bisphenol A (DGEBA) at 5–20 wt% to modify crosslink density. Characterize via DMA (Tg shifts) and tensile testing .

- Nanocomposites : Incorporate SiO₂ nanoparticles (1–5% loading) to enhance mechanical properties. Use FT-IR to confirm covalent bonding (Si-O-C peaks) .

Q. What analytical strategies address discrepancies in reported physicochemical properties (e.g., boiling point variations)?

- Standardization : Calibrate instruments with certified reference materials (CRMs).

- Pressure-adjusted measurements : Report boiling points with pressure (e.g., 200°C at 13 mmHg vs. 120°C at ambient) .

- Interlaboratory validation : Collaborate via platforms like NIST to harmonize data .

Methodological Considerations for Data Interpretation

- Confounding factors in toxicity studies : Address impurities (e.g., residual epichlorohydrin) via rigorous purification (column chromatography) before testing .

- Statistical robustness : Use ANOVA for batch-to-batch variability analysis in synthesis .

- Ethical compliance : Follow OECD GLP guidelines for in vivo studies, ensuring IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.